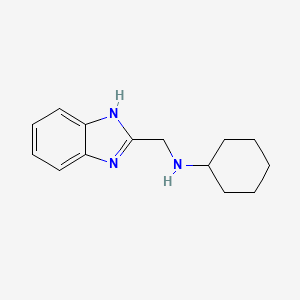

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine

Description

Structural Significance of Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole’s bicyclic aromatic system – comprising fused benzene and imidazole rings – provides a stable platform for drug-receptor interactions. The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the C2 position serves as a strategic site for functional group substitutions . This adaptability enables benzimidazole derivatives to mimic purine bases, facilitating interactions with DNA and RNA polymerases in antiviral and anticancer applications .

The scaffold’s planar geometry allows π-π stacking with aromatic amino acid residues in enzyme active sites, as demonstrated in protease inhibitors . Substituents at the N1 and C2 positions modulate electron density distribution, influencing binding affinity and selectivity. For instance, methyl groups at N1 enhance metabolic stability, while electron-withdrawing groups at C2 improve interactions with cationic binding pockets .

Table 1: Key Structural Features of Benzimidazole Derivatives and Pharmacological Correlations

| Structural Feature | Pharmacological Impact | Example Therapeutics |

|---|---|---|

| N1-Alkyl Substitution | Increased metabolic stability | Albendazole (anthelmintic) |

| C2-Electron Withdrawing Group | Enhanced enzyme inhibition | Omeprazole (antacid) |

| C5/C6-Hydrophobic Substituent | Improved membrane permeability | Pracinostat (anticancer) |

| Benzimidazole-Imidazole Fusion | Purine mimicry in nucleic acid interactions | Enviroxime (antiviral) |

Rationale for Investigating N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine

This hybrid molecule (Molecular Formula: C₁₄H₁₉N₃; Molecular Weight: 229.32 g/mol) merges benzimidazole’s aromaticity with cyclohexanamine’s conformational flexibility . The cyclohexane ring introduces stereochemical complexity, with chair and boat conformations potentially influencing target binding. The methylene bridge (-CH₂-) between the benzimidazole and cyclohexanamine enables torsional freedom, allowing the molecule to adopt bioactive conformations in solution .

Key Structural Advantages:

- Dual Binding Modes: The benzimidazole moiety interacts with aromatic enzyme pockets, while the cyclohexylamine’s amine group forms salt bridges with acidic residues .

- Lipophilicity Modulation: The cyclohexane ring increases logP compared to purely aromatic benzimidazoles, potentially enhancing blood-brain barrier penetration .

- Stereoelectronic Tuning: The trans/cis isomerism of the cyclohexane ring creates distinct electronic environments for structure-activity relationship (SAR) optimization .

Table 2: Physicochemical Properties of N-(1H-Benzimidazol-2-ylmethyl)cyclohexanamine

The compound’s synthetic accessibility further supports its investigation. Microwave-assisted coupling of 2-chloromethylbenzimidazole with cyclohexanamine achieves yields >75% under green chemistry conditions . Solid-phase synthesis methods enable rapid generation of analog libraries for high-throughput screening .

Properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLIQOXUMQBRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275640 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175530-76-4 | |

| Record name | N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine typically involves the reaction of benzimidazole derivatives with cyclohexylamine under controlled conditions. One common method includes the use of N-(1H-benzimidazol-2-ylmethyl)chloride as an intermediate, which reacts with cyclohexylamine in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like or , leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as or , resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides, under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(1H-benzimidazol-2-ylmethyl)cyclohexanone , while reduction could produce N-(1H-benzimidazol-2-ylmethyl)cyclohexylamine .

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, also known as 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine, is a compound featuring a benzimidazole moiety (a fused benzene and imidazole ring) and a cyclohexanamine group, giving it structural complexity and potential biological activity. The benzimidazole core is known for diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This compound's unique structure may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Potential Applications

The potential applications of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine span several fields, especially in pharmaceuticals, due to its biological activities.

Chemical Reactivity

The chemical reactivity of 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can be inferred from the known behaviors of similar benzimidazole derivatives. These compounds typically participate in various reactions.

Biological Activities

1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine potentially exhibits various biological activities due to its benzimidazole structure. Related compounds have been reported to possess anti-inflammatory, antibacterial, and anticancer activities.

Antimicrobial and Anticancer Studies

2-mercaptobenzimidazole (2MBI) has structural features similar to purine nucleotides . Benzimidazole and similar heteroaromatics have been broadly examined for their anticancer potential .

Antimicrobial activity findings revealed that compound N1 (MIC = 1.27, 2.54, 1.27 µM), bs,st,ca N8 (MIC = 1.43 µM), ec N22 (MIC = 2.60 µM), kp,an N23 and N25 (MIC = 2.65 µM) exhibited significant antimicrobial effects against tested strains, i.e. Gram-positive, Gram-negative (bacterial) and fungal strains . The anticancer screening results demonstrated that compounds sa N9 , N18 (IC 50= 5.85, 4.53 µM) were the most potent compounds against cancer cell line (HCT116) even more than 5-FU, the standard drug (IC 50= 9.99 µM) .

Anti-inflammatory Activity

A study aimed to develop a unique organic-metal hybrid, specifically [Zn(F1)(Cl)2], by exploring the potential of a N-donor ligand . A series of 2-substituted benzimidazole derivatives was synthesized and assessed for their anti-inflammatory potential through both in vitro and in vivo assays .

Other Benzimidazole Derivatives

Other studies also highlight the potential of benzimidazole derivatives:

- Antiproliferative, Antibacterial, and Antifungal Activities: A series of new N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and characterized . Compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 cell line and also displayed significant inhibition at minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg mL –1 against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus compared with amikacin .

- Antitubercular Activity: The synthesis, characterization, in vitro antimicrobial and anticancer evaluation of a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives has been described. The synthesized derivatives were also assessed for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv .

- Analgesic and Anti-inflammatory Agents: Benzimidazole derivatives can impact a range of therapeutic targets, including the cyclooxygenase (COX) enzyme, transient receptor potential vanilloid-1 (TRPV-1) ion channels, cannabinoid receptors, bradykinin receptors, specific cytokines, and 5-lipoxygenase activating protein (FLAP) .

- Attenuation of Morphine-Induced Hyperalgesia and Allodynia: Data indicate that administration of benzimidazole derivatives attenuated morphine-induced thermal hyperalgesia and mechanical allodynia .

- Inhibition of Tubulin Polymerization: 1H-benzimidazol-2-yl hydrazones with varying hydroxy and methoxy phenyl moieties were designed, and their effect on tubulin polymerization was evaluated in vitro on porcine tubulin . The compounds elongated the nucleation phase and slowed down the tubulin polymerization comparably to nocodazole .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzimidazole Derivatives

Table 1: Key Structural and Functional Differences

Analysis :

- Cyclohexanamine vs. Aryl Amines : The cyclohexanamine group in the target compound confers greater conformational flexibility and lower polarity compared to rigid aryl amines (e.g., methoxyphenyl in ). This may improve blood-brain barrier penetration or tissue distribution.

- Hydrazide Derivatives : Compounds with benzohydrazide substituents () exhibit strong metal-coordinating properties, making them suitable for catalytic applications. In contrast, the target compound’s aliphatic amine is less likely to participate in metal chelation but may form weaker hydrogen bonds.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

- Hydrazide derivatives () have higher hydrogen-bonding capacity, which may improve solubility in polar solvents but limit passive diffusion across biological membranes.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine is a benzimidazole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects. The structural diversity of these compounds allows for varied interactions with biological targets, making them significant in medicinal chemistry.

The biological activity of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzimidazole derivatives interact with enzymes such as cyclooxygenase (COX) and DNA topoisomerases, which are crucial in inflammatory pathways and cell cycle regulation, respectively .

- Modulation of Ion Channels : Some studies indicate that benzimidazole derivatives can act as sodium channel modulators, particularly targeting the Nav1.8 sodium channel, which is involved in pain signaling .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, which is a common trait among benzimidazole derivatives .

Synthesis and Biological Evaluation

Recent studies have focused on synthesizing N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine and evaluating its biological activities. The following table summarizes key findings from various studies:

Case Studies

Several case studies highlight the therapeutic potential of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine:

- Cancer Treatment : A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated that it significantly reduced cell viability in cultured cancer cells, suggesting its potential as an anticancer agent .

- Pain Management : Research focusing on sodium channel modulation revealed that this compound could effectively reduce pain responses in animal models, indicating its application in pain management therapies .

Structure-Activity Relationship (SAR)

The structure-activity relationship of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine has been explored to optimize its biological activity. Modifications at various positions on the benzimidazole ring have shown to enhance its efficacy against specific targets:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine?

Answer:

The synthesis involves coupling benzimidazole derivatives with cyclohexanamine precursors. A typical protocol includes:

- Reagents : Cyclohexanamine, 2-chloromethylbenzimidazole, and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile).

- Optimization : Reaction temperature (60–80°C) and extended reaction times (12–24 hours) improve yields. Purification via column chromatography (hexane:EtOAc gradients) is standard .

- Validation : Confirm product identity using FT-IR (amine N-H stretch: ~3415 cm⁻¹) and mass spectrometry (MW calculated for C₁₄H₁₉N₃: 229.3 g/mol) .

Advanced: How can molecular docking studies guide the design of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine for target-specific applications?

Answer:

- Target Selection : Use proteins like 3G9k (a kinase or enzyme relevant to disease pathways) for docking.

- Tools : SwissADME for drug-likeness (Lipinski’s Rule of Five compliance) and AutoDock Vina for binding affinity calculations.

- Workflow : Optimize ligand geometry (DFT methods), validate docking poses via RMSD clustering, and correlate binding scores with in vitro activity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Identify functional groups (e.g., benzimidazole C=N stretch: ~1598 cm⁻¹; cyclohexyl C-H bends: ~2927 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) should show cyclohexyl protons (δ 1.05–2.30 ppm) and benzimidazole aromatic protons (δ 7.31–7.33 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230) .

Advanced: How can researchers resolve contradictions in spectral data or synthetic yields?

Answer:

- Yield Discrepancies : Analyze reaction conditions (e.g., solvent purity, catalyst loadings). For example, reports yields of 39–44.3% for similar compounds, suggesting sensitivity to steric hindrance or side reactions .

- Spectral Ambiguities : Cross-validate with 2D NMR (COSY, HSQC) or X-ray crystallography (using SHELXL for refinement) to resolve overlapping signals .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) and skin contact .

- Waste Disposal : Classify as hazardous organic waste; incinerate via licensed facilities .

Advanced: How can computational tools predict the physicochemical stability of N-(1H-benzimidazol-2-ylmethyl)cyclohexanamine?

Answer:

- Software : Gaussian (DFT calculations) for conformational stability; ChemAxon or ACD/Labs for pKa/logP predictions.

- Parameters : Evaluate hydrolytic stability (amide bond susceptibility) and photodegradation pathways using time-dependent DFT .

Basic: What are the key applications of this compound in pharmacological research?

Answer:

- Lead Optimization : As a benzimidazole derivative, it may target kinases, GPCRs, or antimicrobial pathways.

- In Silico Screening : Prioritize targets via reverse docking against databases like PDB or ChEMBL .

Advanced: How can crystallographic data enhance structural understanding?

Answer:

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation) and refine with SHELXL.

- Metrics : Report bond angles, torsion angles, and hydrogen-bonding networks. Compare with similar compounds (e.g., N-benzylcyclohexanamine) to identify conformational flexibility .

Basic: How to troubleshoot low yields during synthesis?

Answer:

-

Variables to Test :

Variable Optimization Strategy Solvent Switch to DMSO for higher polarity Catalyst Use phase-transfer catalysts (e.g., TBAB) Temperature Increase to 100°C with microwave assistance -

Byproduct Analysis : Monitor via TLC or HPLC-MS .

Advanced: What strategies validate the compound’s biological activity while minimizing false positives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.